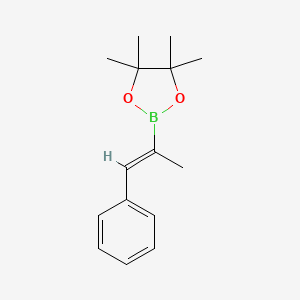

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane

Description

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane is a boron-containing organometallic compound characterized by a dioxaborolane ring (4,4,5,5-tetramethyl substitution) and a (Z)-configured alkenylphenyl substituent. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of stereodefined alkenes and functionalized aromatic systems . Its stereochemical integrity and stability under mild reaction conditions make it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula |

C15H21BO2 |

|---|---|

Molecular Weight |

244.14 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[(Z)-1-phenylprop-1-en-2-yl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BO2/c1-12(11-13-9-7-6-8-10-13)16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b12-11+ |

InChI Key |

HVWDYHFSSKTQKE-VAWYXSNFSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method involves the hydroboration of a phenylpropene derivative followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The phenylprop-1-en-2-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and substituted phenylpropene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine

Its unique reactivity allows for the modification of biologically active molecules, enhancing their therapeutic properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in the development of high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to participate in a range of chemical transformations. Additionally, the dioxaborolane ring provides stability to the compound, enhancing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-4,4,5,5-tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane with structurally analogous dioxaborolane derivatives, focusing on synthesis, stereochemistry, reactivity, and applications.

Structural Isomerism and Substituent Effects

(Z)- vs. (E)-Isomers :

The (Z)-isomer of styryl-substituted dioxaborolanes (e.g., (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane) is synthesized via hydroboration of terminal alkynes using dicyclohexylborane under inert conditions, while the (E)-isomer forms via thermal isomerization at 100°C in neat reactions . The (Z)-configuration exhibits higher steric hindrance, influencing its reactivity in cross-coupling reactions .Positional Isomerism :

this compound (22b) differs from its regioisomer (22c) by the position of the phenyl group on the alkenyl chain. GC-MS analysis (m/z 223 (M-CH3)+) confirms distinct fragmentation patterns due to substituent placement .

Substituent-Driven Reactivity

Alkenyl vs. Aryl Substituents :

Compared to aryl-substituted analogs like 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the alkenylphenyl group in the target compound enhances π-conjugation, stabilizing intermediates in Suzuki couplings. However, aryl derivatives (e.g., 2-(thiophen-2-yl)-dioxaborolane) exhibit faster oxidative addition with palladium catalysts due to electron-rich aromatic systems .Alkyl Substituents :

Alkyl-substituted derivatives (e.g., 2-hexyl- or 2-allyl-dioxaborolanes) lack the conjugated π-system of the alkenylphenyl group, resulting in lower stability and reduced utility in stereoselective syntheses .

Spectroscopic Differentiation

- NMR Signatures : The (Z)-configuration induces distinct ¹H NMR shifts (δ 5.8–6.2 ppm for alkenyl protons) and ¹¹B NMR signals (δ 30–32 ppm), differing from (E)-isomers (δ 6.5–7.0 ppm for alkenyl protons; δ 28–29 ppm for boron) .

Biological Activity

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane (CAS: 141091-35-2) is a boron-containing compound with unique structural features that contribute to its biological activity. Its molecular formula is C15H21BO2, and it has a molecular weight of 244.14 g/mol. This compound is primarily utilized in research settings due to its potential applications in organic synthesis and medicinal chemistry.

Structural Characteristics

The compound features a dioxaborolane ring which imparts specific reactivity patterns and biological properties. The (Z) configuration of the double bond adjacent to the dioxaborolane ring is crucial for its interaction with biological targets. The presence of phenyl and alkenyl substituents enhances its lipophilicity and may influence its bioavailability.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential activities:

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structural motifs exhibit antioxidant activity. This property is vital for protecting cells from oxidative stress and may have implications in preventing various diseases.

- Anticancer Activity : Some derivatives of dioxaborolanes have shown promise in anticancer research. The ability of this compound to inhibit specific cancer cell lines is under investigation, with some studies indicating cytotoxic effects against certain tumors.

- Enzyme Inhibition : Dioxaborolanes are known to interact with enzymes involved in metabolic pathways. The specific mechanism of action for this compound remains to be fully elucidated but may involve the inhibition of key enzymes.

Case Study 1: Antioxidant Activity

A study conducted by researchers demonstrated that dioxaborolane derivatives exhibited significant free radical scavenging activity in vitro. The mechanism was attributed to the ability of the boron atom to stabilize radical intermediates.

Case Study 2: Anticancer Potential

In a comparative study involving various dioxaborolane compounds, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Case Study 3: Enzyme Interaction

Research published in Chemical Communications explored the interaction between dioxaborolanes and serine proteases. The findings indicated that this compound could serve as a reversible inhibitor of these enzymes.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H21BO2 |

| Molecular Weight | 244.14 g/mol |

| CAS Number | 141091-35-2 |

| Purity | 95% |

| Potential Activities | Antioxidant, Anticancer |

| Notable Studies | Inhibition of cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.